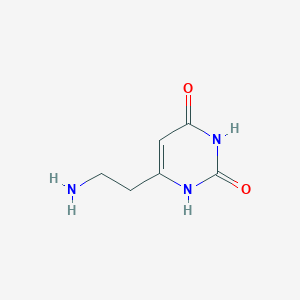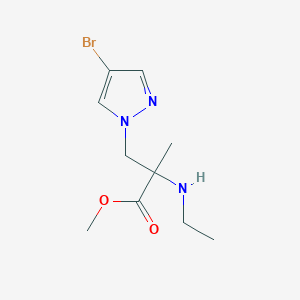
Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoate is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or dichloromethane.
Esterification: The brominated pyrazole is then reacted with methyl 2-(ethylamino)-2-methylpropanoate under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the ester group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyrazoles.
Oxidation and Reduction: Oxidation can yield pyrazole N-oxides, while reduction can lead to the formation of pyrazoline derivatives.
Hydrolysis: Hydrolysis of the ester group yields the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrazole-containing scaffolds.
Organic Synthesis:
Material Science: It can be used in the development of new materials with specific electronic or optical properties due to the presence of the brominated pyrazole ring.
Wirkmechanismus
The mechanism of action of Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and the pyrazole ring can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoate
- Methyl 3-(4-fluoro-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoate
- Methyl 3-(4-iodo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoate
Uniqueness
Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s electronic properties and its behavior in chemical reactions.
Eigenschaften
Molekularformel |
C10H16BrN3O2 |
|---|---|
Molekulargewicht |
290.16 g/mol |
IUPAC-Name |
methyl 3-(4-bromopyrazol-1-yl)-2-(ethylamino)-2-methylpropanoate |
InChI |
InChI=1S/C10H16BrN3O2/c1-4-12-10(2,9(15)16-3)7-14-6-8(11)5-13-14/h5-6,12H,4,7H2,1-3H3 |
InChI-Schlüssel |
LYVQFYBOCXXBHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(C)(CN1C=C(C=N1)Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


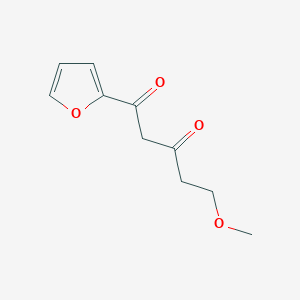
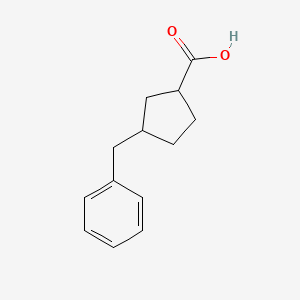
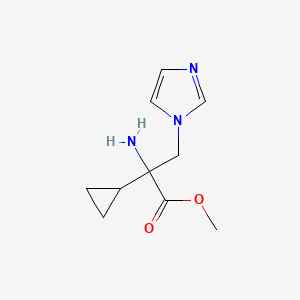
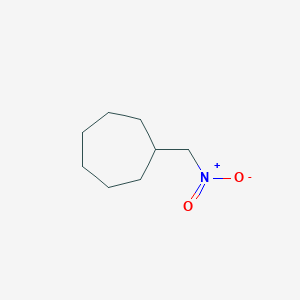
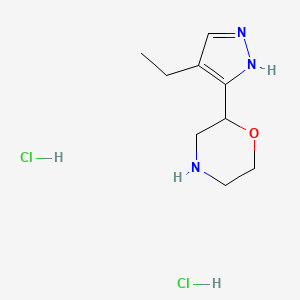
![Ethyl 2-(3h-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B13623423.png)
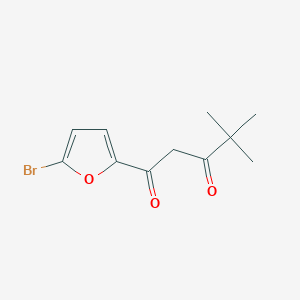
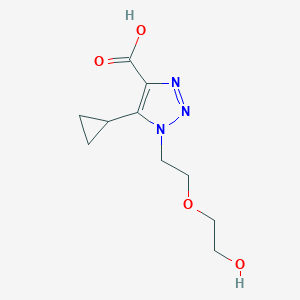
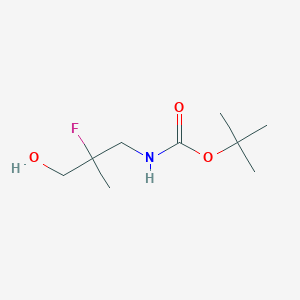
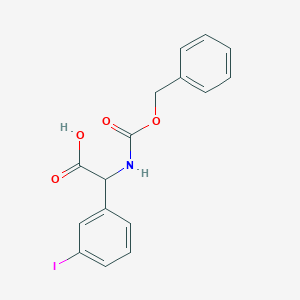

![2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid](/img/structure/B13623480.png)
